molecular formula C12H13ClN4O2 B3334834 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004194-00-6

1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B3334834
CAS No.: 1004194-00-6
M. Wt: 280.71 g/mol
InChI Key: RDYDIRDZYHADEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a phenoxy group, and a carbohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic substitution of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Pyrazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine hydrate and a suitable aldehyde or ketone to form the pyrazole ring.

    Carbohydrazide Formation: The final step involves the reaction of the pyrazole intermediate with hydrazine hydrate to introduce the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of herbicidal and pesticidal formulations.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes such as inflammation or cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide: shares structural similarities with other pyrazole derivatives such as:

Uniqueness

    Unique Structural Features: The presence of the carbohydrazide moiety distinguishes it from other similar compounds, potentially contributing to its unique biological activities.

    Distinct Biological Activities: Its specific interactions with molecular targets and pathways may result in distinct pharmacological profiles compared to other pyrazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4-chloro-2-methylphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-8-6-9(13)2-3-11(8)19-7-17-5-4-10(16-17)12(18)15-14/h2-6H,7,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYDIRDZYHADEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 3
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.